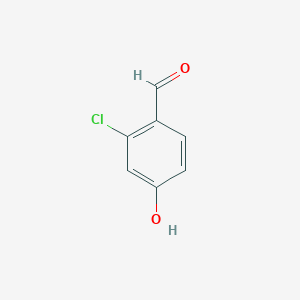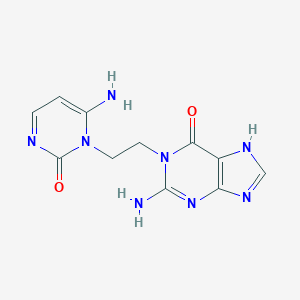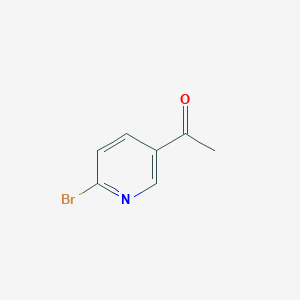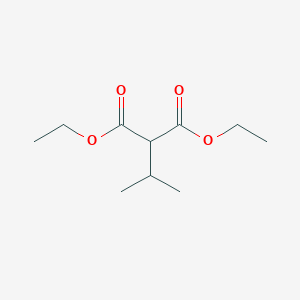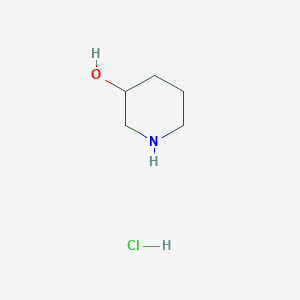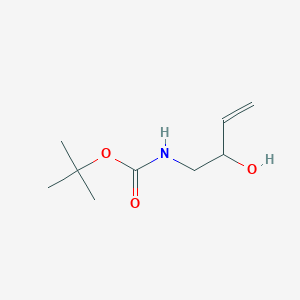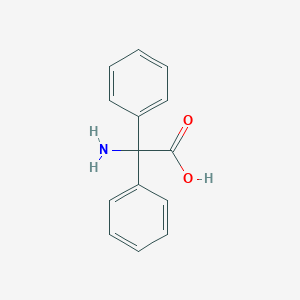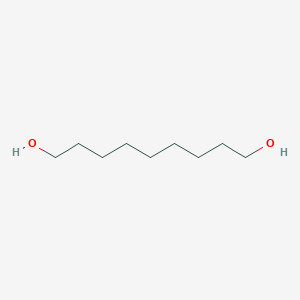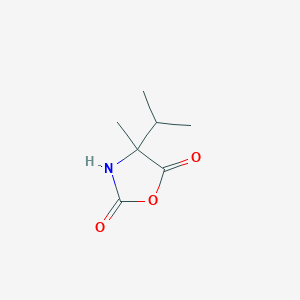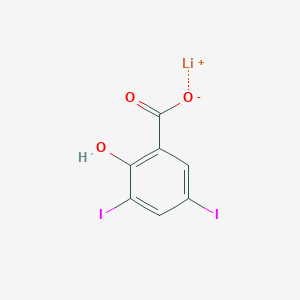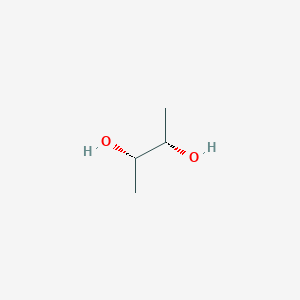![molecular formula C12H6O3 B147156 萘并[2,3-c]呋喃-1,3-二酮 CAS No. 716-39-2](/img/structure/B147156.png)
萘并[2,3-c]呋喃-1,3-二酮
描述
Naphtho[2,3-c]furan-1,3-dione is an organic compound with the molecular formula C12H6O3 It is a fused heterocyclic compound that consists of a naphthalene ring system fused to a furan ring
科学研究应用
Naphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
Target of Action
It’s known that this compound is used in scientific research , suggesting that it may interact with various biological targets.
Mode of Action
Naphtho[2,3-c]furan-1,3-dione is synthesized via a gold (I)-catalyzed reaction . This reaction tolerates a range of substituents and reveals a new reaction pathway of an in situ-generated carboxyallene intermediate in gold catalysis
Biochemical Pathways
It’s known that this compound is used in scientific research , suggesting that it may influence various biochemical pathways.
Pharmacokinetics
The molecular weight of naphtho[2,3-c]furan-1,3-dione is 19818 , which may influence its pharmacokinetic properties.
Result of Action
It’s known that this compound is used in scientific research , suggesting that it may have various effects at the molecular and cellular level.
Action Environment
It’s known that this compound is used in scientific research , suggesting that various environmental factors may influence its action.
准备方法
Synthetic Routes and Reaction Conditions: Naphtho[2,3-c]furan-1,3-dione can be synthesized through several methods. One common approach involves the cyclization of 2-(hydroxymethyl)-1-naphthaldehyde under acidic conditions . Another method includes the gold(I)-catalyzed reaction of propargylic ynoates, which provides a facile construction of the naphtho[2,3-c]furan-1,3-dione framework .
Industrial Production Methods: Industrial production methods for naphtho[2,3-c]furan-1,3-dione are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions: Naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro-naphtho[2,3-c]furan-1,3-dione.
Substitution: Various substituted naphtho[2,3-c]furan-1,3-dione derivatives.
相似化合物的比较
- Naphtho[1,2-c]furan-1,3-dione
- Naphtho[2,3-b]furan-4,9-dione
- Naphtho[1,2-b]furan-1,3-dione
属性
IUPAC Name |
benzo[f][2]benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O3/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDCINIYIMFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061049 | |
| Record name | Naphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-39-2 | |
| Record name | 2,3-Naphthalenedicarboxylic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho(2,3-c)furan-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[2,3-c]furan-1,3-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphtho[2,3-c]furan-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphtho[2,3-c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to obtain Naphtho[2,3-c]furan-1,3-dione derivatives?
A1: Naphtho[2,3-c]furan-1,3-dione derivatives can be synthesized through the self-condensation of arylpropiolic acid derivatives. This reaction can be carried out under various conditions:
- Room Temperature Cyclization: This method utilizes 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine to facilitate the cyclization of arylpropiolic acids at room temperature, leading to good yields of the desired product [].
- Microwave-Assisted Synthesis: A rapid and efficient approach involves microwave irradiation of phenylpropiolic acid derivatives, leading to the formation of naphtho[2,3-c]furan-1,3-dione derivatives in moderate to high yields within minutes [].
Q2: Can you explain the role of Naphtho[2,3-c]furan-1,3-dione in inducing Room Temperature Phosphorescence (RTP)?
A: Naphtho[2,3-c]furan-1,3-dione (2,3-NA) can act as a guest emitter in host-guest systems capable of exhibiting RTP []. Specifically, 2,3-NA can be paired with suitable host molecules that facilitate efficient intersystem crossing, a process crucial for activating RTP. This interaction allows for the generation of bright green RTP with desirable quantum efficiencies and long lifetimes [].
Q3: How does the structure of the precursor molecule influence the RTP properties of the resulting Carbon Dot (CD) composites?
A: Research has shown that the degree of conjugation in the precursor molecule directly impacts the phosphorescence color of the resulting CD composites []. For example, using precursors with increasing conjugation like phthalic anhydride (PA), 2,3-NA, and naphthalic anhydride (NA) results in a color shift from blue to yellow in the corresponding PA@BA, 2,3-NA@BA, and NA@BA composites []. This phenomenon is attributed to the varying energy levels within the CD composites arising from different degrees of conjugation in the precursor molecules.
Q4: Can Naphtho[2,3-c]furan-1,3-dione be used for chiral discrimination?
A: Yes, Naphtho[2,3-c]furan-1,3-dione plays a key role in the chiral discrimination of aliphatic amines and amino alcohols []. By reacting with the amine to form a corresponding amide, the resulting naphthyl amide, when combined with a chiral calix[4]resorcinarene in deuterium oxide, enables the differentiation of enantiomers in NMR spectroscopy []. This approach has demonstrated effectiveness in determining the enantiomeric purity of various substrates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


